![molecular formula C11H19N B14385444 6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine CAS No. 90038-80-5](/img/structure/B14385444.png)
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is a heterocyclic compound that features a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a multicomponent reaction involving N-propargyl or allyl amine, allyl or propargyl ethers, acrolein, and β-oxobutenoates can be catalyzed by cerium(IV) ammonium nitrate to form the desired azepine scaffold .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene: Another azepine derivative with similar structural features.
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine: Shares the azepine scaffold but differs in functional groups and reactivity.
Uniqueness
6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
90038-80-5 |
|---|---|
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
10-methyl-2-azatricyclo[5.3.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-4-5-9-7-11(8)12-6-2-3-10(9)12/h8-11H,2-7H2,1H3 |
Clave InChI |
AZCUPKCRCIQDAH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2CC1N3C2CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
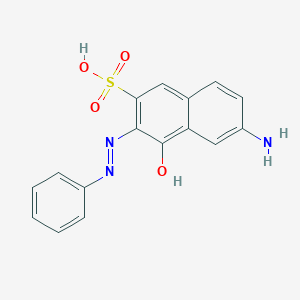
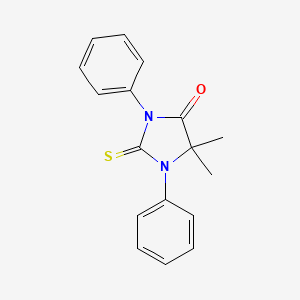

![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
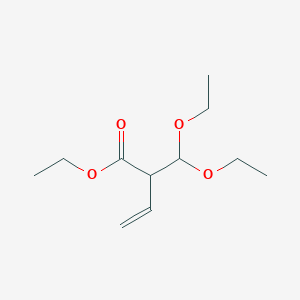

![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
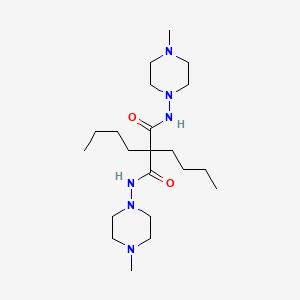
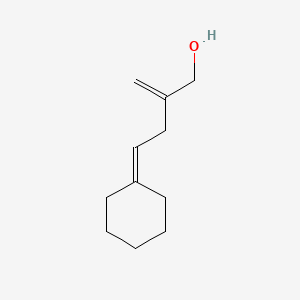
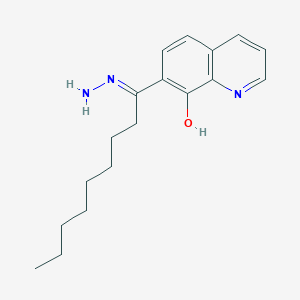
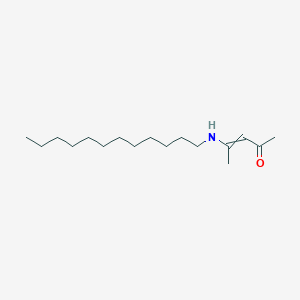
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
